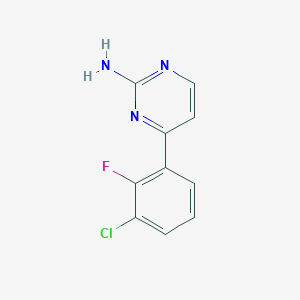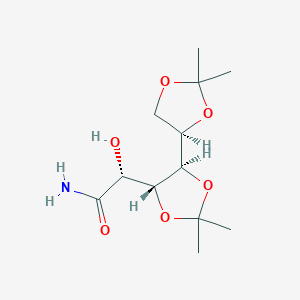![molecular formula C17H15N3O2 B2359989 2-(2-metil-1H-indol-3-il)-2-oxo-N-[(piridin-2-il)metil]acetamida CAS No. 852368-95-7](/img/structure/B2359989.png)
2-(2-metil-1H-indol-3-il)-2-oxo-N-[(piridin-2-il)metil]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(pyridin-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Aplicaciones Científicas De Investigación
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor for various chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(pyridin-2-yl)methyl]acetamide typically involves the condensation of 2-methylindole-3-carboxaldehyde with pyridine-2-ylmethylamine, followed by an amide bond formation. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and substituted indole or pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide
- 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide
- 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide
Uniqueness
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(pyridin-2-yl)methyl]acetamide is unique due to the specific positioning of the methyl group on the indole ring and the pyridin-2-ylmethyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs .
Propiedades
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-15(13-7-2-3-8-14(13)20-11)16(21)17(22)19-10-12-6-4-5-9-18-12/h2-9,20H,10H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKLSUHKOPJUDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
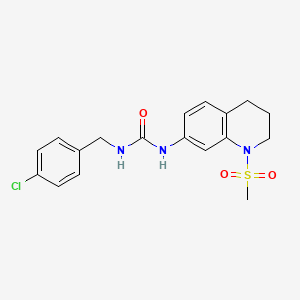


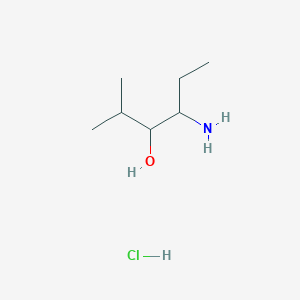
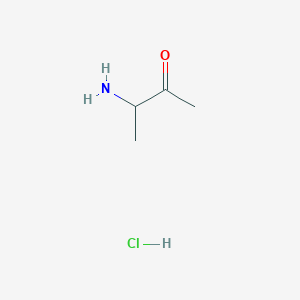
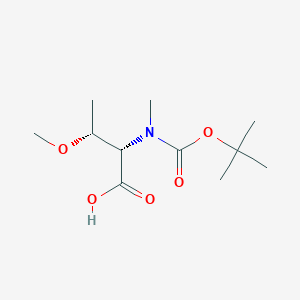
![Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate](/img/structure/B2359919.png)
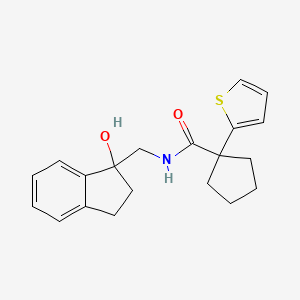
![Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate](/img/structure/B2359921.png)
![2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide](/img/structure/B2359922.png)


